Cas no 343374-64-1 (3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole)
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
- Isoxazole, 3-(chloromethyl)-5-(4-chlorophenyl)-
- ZINC01394150
- 6N-665S
- SureCN3968044
- MCULE-1471237547
- AC1LS20V
- AKOS002671692
- 3-chloromethyl-5-(4-chloro-phenyl)-isoxazole
- CTK1B1225
- 3-chloromethyl-5-(4-chlorophenyl)-isoxazole
- 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole
- Isoxazole, 3-(chloromethyl)-5-(4-chlorophenyl)-; ZINC01394150; 6N-665S; SureCN3968044; MCULE-1471237547; AC1LS20V; AKOS002671692; 3-chloromethyl-5-(4-chloro-phenyl)-isoxazole; CTK1B1225; 3-chloromethyl-5-(4-chlorophenyl)-isoxazole; 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole;
- JKSRJLOJDZYJLA-UHFFFAOYSA-N
- MFCD01444121
- 343374-64-1
- EN300-1719528
- DTXSID30363216
- CS-0236582
- SCHEMBL3968044
-
- Inchi: 1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2
- InChI Key: JKSRJLOJDZYJLA-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C2C=CC(=CC=2)Cl)ON=1
Computed Properties
- Exact Mass: 226.9904692g/mol
- Monoisotopic Mass: 226.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM471133-1g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95%+ | 1g |
$682 | 2023-01-07 | |
| Enamine | EN300-1719528-0.05g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 0.05g |
$109.0 | 2023-09-20 | |
| Enamine | EN300-1719528-0.1g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 0.1g |
$163.0 | 2023-09-20 | |
| Enamine | EN300-1719528-0.25g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 0.25g |
$232.0 | 2023-09-20 | |
| Enamine | EN300-1719528-0.5g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 0.5g |
$365.0 | 2023-09-20 | |
| Enamine | EN300-1719528-1.0g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 1g |
$468.0 | 2023-06-04 | |
| Enamine | EN300-1719528-2.5g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 2.5g |
$994.0 | 2023-09-20 | |
| Enamine | EN300-1719528-5.0g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 5g |
$1872.0 | 2023-06-04 | |
| Enamine | EN300-1719528-10.0g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 10g |
$3509.0 | 2023-06-04 | |
| Enamine | EN300-1719528-1g |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
343374-64-1 | 95% | 1g |
$468.0 | 2023-09-20 |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole Suppliers
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole: A Novel Scaffold for Targeted Therapeutic Applications
3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole, identified by CAS No. 343374-64-1, represents a unique chemical entity with promising pharmacological potential. This compound belongs to the family of heterocyclic scaffolds, characterized by its 1,2-oxazole ring system. The chloromethyl substituent at the 3-position and the 4-chlorophenyl group at the 5-position contribute to its distinct chemical profile, which has sparked interest in its biological activities. Recent studies have highlighted its potential as a lead compound for drug development, particularly in the context of targeted therapy and signal transduction modulation.
The 1,2-oxazole ring structure is a versatile platform in medicinal chemistry, known for its ability to form hydrogen bonds and exhibit diverse biological activities. The chloromethyl group at position 3 introduces electrophilic properties, enabling the compound to engage in covalent interactions with specific biomolecules. The 4-chlorophenyl substituent at position 5 further modulates the compound's physicochemical properties, such, as its hydrophobicity and metabolic stability. These structural features make 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole a valuable candidate for exploring novel therapeutic mechanisms.
Recent advancements in drug discovery have underscored the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of heterocyclic compounds. A 2023 study published in Journal of Medicinal Chemistry investigated the cytotoxic potential of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole against a panel of cancer cell lines. The results demonstrated significant selective cytotoxicity towards prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines, with IC50 values below 10 μM. This suggests the compound's potential as a targeted anticancer agent, particularly for multidrug-resistant tumors.
Further research has focused on the mechanism of action of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. In vitro experiments revealed its ability to inhibit mitogen-activated protein kinase (MAPK) signaling pathways, which are critically involved in cell proliferation and apoptosis regulation. The compound's interaction with ERK1/2 and JNK kinases was confirmed through Western blot analysis and kinase activity assays. These findings align with its observed antiproliferative effects and suggest its potential as a signal transduction inhibitor.
Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. In a 2024 study published in Drug Metabolism and Disposition, the compound exhibited favorable oral bioavailability (approximately 65%) in rat models, with minimal hepatic metabolism. This suggests its potential for oral administration and prolonged therapeutic effects. The compound's low clearance rate and high plasma stability make it a promising candidate for chronic disease management.
Recent developments in drug conjugation have expanded the applications of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. Researchers have explored its use as a linker molecule for targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). The chloromethyl group provides a reactive site for conjugation with antibody fragments, enabling precise targeting of cancer cells. This approach has shown promise in enhancing the therapeutic index of chemotherapeutic agents while minimizing systemic toxicity.
The synthetic accessibility of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole has also been a focus of recent studies. A 2023 report in Organic & Biomolecular Chemistry described an efficient multistep synthesis route involving heterocyclic ring formation and functional group introduction. This method allows for the rapid preparation of structurally related compounds, facilitating high-throughput screening and drug optimization. The availability of scalable synthesis protocols is critical for advancing this compound into preclinical development.
Emerging research has also explored the anti-inflammatory potential of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. In vivo studies in murine models of colitis demonstrated its ability to reduce pro-inflammatory cytokine production (e.g., IL-6 and TNF-α) and promote mucosal healing. These findings suggest its potential as a novel anti-inflammatory agent, particularly for chronic inflammatory diseases such as inflammatory bowel disease (IBD).
Despite its promising profile, challenges remain in optimizing the selectivity and efficacy of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole. Ongoing studies are focused on structure modification to enhance its target specificity and reduce off-target effects. Computational modeling and virtual screening techniques are being employed to identify structural analogs with improved pharmacological properties. These efforts aim to translate the compound's preclinical potential into clinical applications.
In summary, 3-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole represents a promising scaffold with diverse therapeutic applications. Its unique structural features, combined with recent advances in drug discovery and pharmacological optimization, position it as a valuable candidate for targeted therapies in oncology and inflammatory diseases. Continued research into its mechanism of action, pharmacokinetics, and synthetic modifications will be critical in advancing this compound toward clinical trials and therapeutic use.
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